molecular formula C20H32O4 B3165055 12(S),20-diHETE CAS No. 89614-44-8

12(S),20-diHETE

Cat. No. B3165055
CAS RN: 89614-44-8
M. Wt: 336.5 g/mol
InChI Key: NUPDGIJXOAHJRW-SPEZKLIQSA-N
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Description

12(S),20-DiHETE is an arachidonic acid metabolite that participates in transcellular biosynthesis . It has been demonstrated to be formed from 12-hydroxyeicosatetraenoic acid (12-HETE) during interaction between platelets and unstimulated neutrophils .


Synthesis Analysis

12(S),20-DiHETE is formed from 12-hydroxyeicosatetraenoic acid (12-HETE) during interaction between platelets and unstimulated neutrophils . This formation has been shown to be blocked by cytochrome P-450 inhibitors and leukotriene B4 . It can also be synthesized by incubation of purified 12-HETE with neutrophils .


Molecular Structure Analysis

The molecular formula of 12(S),20-DiHETE is C20H32O4 . It has a molecular weight of 336.47 .


Chemical Reactions Analysis

12(S),20-DiHETE is formed from 12-hydroxyeicosatetraenoic acid (12-HETE) during interaction between platelets and unstimulated neutrophils . This formation has been shown to be blocked by cytochrome P-450 inhibitors and leukotriene B4 .


Physical And Chemical Properties Analysis

12(S),20-DiHETE has a molecular weight of 336.47 and a molecular formula of C20H32O4 .

Scientific Research Applications

Platelet-Neutrophil Interactions

12(S),20-diHETE plays a significant role in platelet-neutrophil interactions. It is a metabolite synthesized from 12-HETE by unstimulated neutrophils through a cytochrome P-450 enzyme system. This process is crucial in physiological and pathological processes like hemostasis, thrombosis, and inflammation. The formation of 12(S),20-diHETE and its subsequent metabolites illustrates multicellular metabolic events occurring during these critical biological processes (Marcus et al., 1988).

Vascular Applications

12(S),20-diHETE has been identified to induce vasodilation in precontracted canine arteries. This highlights its potential role in vascular biology and the regulation of blood vessel tone (Falck et al., 1994).

Biochemical Properties and Synthesis

The biochemical properties and synthesis pathways of 12(S),20-diHETE have been extensively studied. This includes research on the mechanisms of its omega-hydroxylation by neutrophils and its synthesis utilizing carbohydrate-derived bis-lactol as a chiral agent. These studies provide deeper insights into its structure and function, highlighting its potential in biochemical research and therapeutic applications (Jagadeesh et al., 2004).

Cholesterol Metabolism and Vascular Health

12(S),20-diHETE, along with other lipoxygenase-derived mono- and dihydroxy acids, has been found to activate cholesteryl ester hydrolysis in smooth muscle cells. This suggests a role in regulating cholesterol metabolism and possibly influencing vascular health and disease processes (Hajjar et al., 1989).

Mechanism of Action

Target of Action

12(S),20-diHETE, a derivative of 12-HETE, primarily targets the cytochrome P450 enzymes , specifically the isoforms leukotriene-B4 20-monooxygenase: Cytochrome P450, family 4, subfamily F, polypeptide 2 (CYP4F2) and Cytochrome P450, family 4, subfamily F, polypeptide 3 (CYP4F3) . These enzymes play a crucial role in the metabolism of arachidonic acid, a key component in the inflammatory response.

Mode of Action

The compound interacts with its targets by undergoing enzymatic reduction. Arachidonic acid is converted to 12 ®-HPETE and 12 (S)-HPETE by the enzymes ALOX12B and ALOX12 respectively . These are further reduced to 12 ®-HETE and 12 (S)-HETE by Glutathione peroxidase 1 (GPX1) or Glutathione peroxidase 4 (GPX4) . 12 (S)-HETE is then oxidized to 12 (S),20-DiHETE by the cytochrome P450 enzymes CYP4F2 and CYP4F3 .

Biochemical Pathways

12(S),20-diHETE is involved in the arachidonic acid metabolic pathway . This pathway is crucial for the production of eicosanoids, which are signaling molecules that mediate inflammatory and anaphylactic reactions. The production of 12(S),20-diHETE from 12(S)-HETE represents a branch of this pathway, leading to the formation of a compound with unique biological activities.

Pharmacokinetics

It is also likely to be metabolized and excreted by the liver and kidneys, similar to other eicosanoids .

Result of Action

It is known that eicosanoids, including hetes, play important roles in inflammation, allergy, fever, and other immune responses . They can also affect platelet aggregation, smooth muscle contraction, and secretion of certain hormones .

Action Environment

The action of 12(S),20-diHETE, like other eicosanoids, can be influenced by various environmental factors. For example, the presence of other inflammatory mediators can enhance or suppress its effects. Additionally, factors such as pH and temperature can affect the stability and efficacy of the compound .

Safety and Hazards

12(S),20-DiHETE is classified as a Dangerous Good for transport and may be subject to additional shipping charges .

properties

IUPAC Name

(5Z,8Z,10E,12S,14Z)-12,20-dihydroxyicosa-5,8,10,14-tetraenoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O4/c21-18-14-10-6-5-8-12-16-19(22)15-11-7-3-1-2-4-9-13-17-20(23)24/h2-4,7-8,11-12,15,19,21-22H,1,5-6,9-10,13-14,16-18H2,(H,23,24)/b4-2-,7-3-,12-8-,15-11+/t19-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPDGIJXOAHJRW-SPEZKLIQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC=CCC(C=CC=CCC=CCCCC(=O)O)O)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC/C=C\C[C@@H](/C=C/C=C\C/C=C\CCCC(=O)O)O)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12(S),20-diHETE

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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